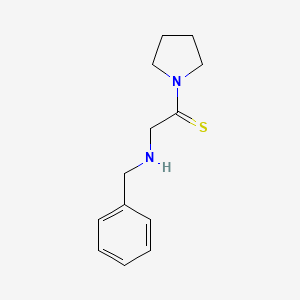
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione is an organic compound that features a benzylamino group and a pyrrolidinyl group attached to an ethanethione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione typically involves the reaction of benzylamine with a pyrrolidine derivative under specific conditions. One common method involves the use of a thioketone as a starting material, which reacts with benzylamine and pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction parameters and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a thioketone.
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a ketone group instead of a thioketone.
Uniqueness
2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione is unique due to the presence of the thioketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H18N2S |
|---|---|
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
2-(benzylamino)-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C13H18N2S/c16-13(15-8-4-5-9-15)11-14-10-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
InChI-Schlüssel |
ZAWCTEMWFTZVEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=S)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


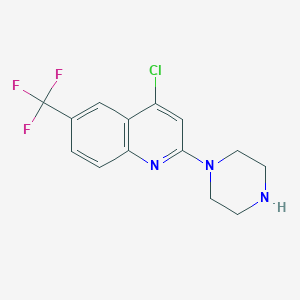
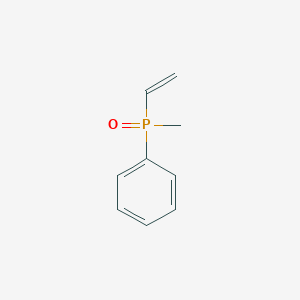




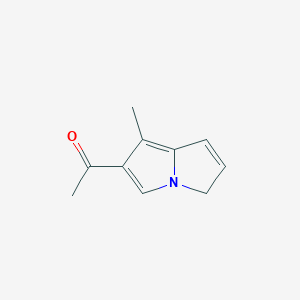
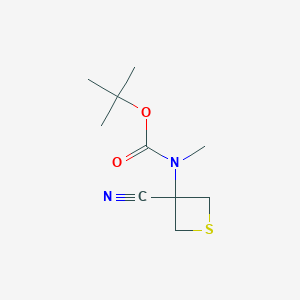
![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)

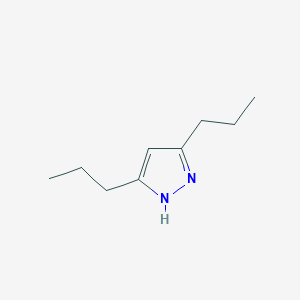

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

